molecular formula C12H9N3O2 B8797245 2,4-Dioxo-1-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 4765-36-0

2,4-Dioxo-1-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B8797245
CAS No.: 4765-36-0
M. Wt: 227.22 g/mol
InChI Key: RLSULWZPCZLLPL-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-toluidine with ethyl cyanoacetate in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,4-Dioxo-1-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 2,4-Dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • 2,4-Dioxo-1-(m-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Uniqueness

2,4-Dioxo-1-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can affect the compound’s interactions with molecular targets and its overall properties.

Properties

CAS No.

4765-36-0

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

1-(2-methylphenyl)-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O2/c1-8-4-2-3-5-10(8)15-7-9(6-13)11(16)14-12(15)17/h2-5,7H,1H3,(H,14,16,17)

InChI Key

RLSULWZPCZLLPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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